2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride

Quality Control Analytical Chemistry Procurement Specification

Isomeric ambiguity in pyrrolidine building blocks can derail SAR reproducibility. This 2-(2-fluorophenethyl)pyrrolidine hydrochloride (CAS 2098065-51-9) provides a precisely defined 2-substitution pattern with an ethyl-linked 2-fluorophenyl group, eliminating positional uncertainty. • 98% purity verified by NMR, HPLC, and GC batch documentation. • Consistent hydrochloride salt ensures reproducible solubility and handling. • Ethyl spacer enables modular N-derivatization for CNS-targeted libraries. Supplied for R&D use with comprehensive analytical support.

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
CAS No. 2098065-51-9
Cat. No. B1532973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride
CAS2098065-51-9
Molecular FormulaC12H17ClFN
Molecular Weight229.72 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCC2=CC=CC=C2F.Cl
InChIInChI=1S/C12H16FN.ClH/c13-12-6-2-1-4-10(12)7-8-11-5-3-9-14-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H
InChIKeyQVAULQZGZIJBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride – Product Overview


2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride (CAS 2098065-51-9) is a fluorinated pyrrolidine derivative supplied as a hydrochloride salt with a molecular formula of C12H17ClFN and a molecular weight of 229.72 g/mol . This compound belongs to the broader class of N-substituted pyrrolidines that serve as versatile building blocks in medicinal chemistry and organic synthesis. Vendor specifications indicate a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC available upon request .

Defined substitution pattern at pyrrolidine 2-position
Hydrochloride salt form ensures consistent handling
Multi-method analytical support (NMR, HPLC, GC) available

2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride Substitution Risks


Fluorinated pyrrolidine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, where even minor positional isomerism or substituent variation can fundamentally alter molecular properties. The 2-substituted pyrrolidine core in 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride creates a specific spatial arrangement of the fluorophenyl group relative to the basic nitrogen . In closely related fluoropyrrolidine series, the introduction of fluorine has been shown to alter pyrrolidine ring pucker and trans:cis amide bond ratios, directly influencing binding affinity to biological targets . Substituting this compound with an uncharacterized positional isomer or non-fluorinated analog without rigorous analytical validation risks introducing uncontrolled variables into experimental workflows, potentially compromising data reproducibility and project timelines.

Positional isomer (3-substituted) may alter receptor binding and target engagement
Non-fluorinated or differently fluorinated analogs may shift pyrrolidine ring pucker and amide bond ratios
Linker-length variants (direct bond vs ethyl) change conformational flexibility and physicochemical profile

2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride Differentiation Evidence


Purity Specification and Batch Documentation

The compound is supplied with a minimum purity specification of 98%, consistent with premium research-grade standards for building blocks and intermediates . Batch-specific analytical documentation including NMR, HPLC, and GC is provided, enabling rigorous quality verification prior to use . While many research intermediates in this class are offered at 95-97% purity , the availability of multi-method characterization (NMR, HPLC, GC) distinguishes this product from lower-tier alternatives that may only provide limited analytical support .

Purity & Documentation
Specification review
≥98% with NMR, HPLC, GC
Supports confident structure confirmation and impurity control
Vendor specification; batch-level review advised
Quality Control Analytical Chemistry Procurement Specification

Positional Isomer Differentiation

The target compound features the ethyl-fluorophenyl substituent at the 2-position of the pyrrolidine ring, whereas the positional isomer 3-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride (CAS 2097989-74-5) bears the identical substituent at the 3-position . Both compounds share identical molecular formula (C12H17ClFN) and molecular weight (229.72 g/mol), yet the substitution pattern on the pyrrolidine ring fundamentally alters the spatial orientation of the basic nitrogen relative to the fluorophenyl moiety . In related fluoropyrrolidine SAR studies, substitution position has been demonstrated to dramatically affect receptor binding affinity, with Ki values varying by orders of magnitude across positional isomers [1].

Positional Isomer
Class-level inference
2- vs 3-substituted: Ki differences >200-fold reported in related series
Substitution position critical for SAR; verify for target of interest
Inferred from nAChR ligand studies; may not directly extrapolate
Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

Linker Length Differentiation

The target compound contains an ethyl linker (-CH2-CH2-) between the pyrrolidine ring and the 2-fluorophenyl group, distinguishing it from 2-(2-fluorophenyl)pyrrolidine hydrochloride (CAS 1210859-27-0 or related CAS 72216-04-7 for the free base), which features a direct C-C bond between the pyrrolidine and fluorophenyl moieties . This ethyl spacer increases molecular weight (229.72 vs. 201.67 g/mol for the direct-linked analog hydrochloride), adds conformational flexibility via two additional rotatable bonds, and alters the electronic environment of the basic nitrogen .

Linker Length
Structural comparison
Ethyl spacer: MW +28 g/mol, +3 rotatable bonds vs direct-linked analog
Alters conformational flexibility and pharmacophore distance
Calculated properties; experimental binding data not provided
Synthetic Chemistry Building Blocks Molecular Properties

2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride Research Applications


SAR Studies with Pyrrolidine Scaffolds

This compound is suitable as a building block in structure-activity relationship (SAR) campaigns where the 2-substituted pyrrolidine core with an ethyl-linked 2-fluorophenyl group is required. The defined substitution pattern at the 2-position provides a distinct spatial pharmacophore compared to 3-substituted or directly linked analogs . Researchers investigating neurotransmitter receptor modulators, ion channel ligands, or CNS-targeted small molecules may utilize this compound to explore the contribution of linker length and substitution position to target engagement.

Reference Standard and Method Development

The 98% purity specification combined with multi-method analytical documentation (NMR, HPLC, GC) supports the use of this compound as a reference standard or system suitability test material in chromatographic method development. The defined hydrochloride salt form ensures consistent handling and solubility characteristics, facilitating reproducible preparation of calibration standards and quality control samples.

Synthetic Intermediate for Further Derivatization

As a secondary amine hydrochloride, the compound can serve as a synthetic intermediate for N-alkylation, acylation, or reductive amination reactions to generate more complex fluorinated pyrrolidine derivatives . The ethyl linker provides a defined spacer length that may be advantageous for generating analogs with specific conformational constraints or for probing extended binding pockets.

Application
Selection Property
Validation Focus
SAR studies with pyrrolidine scaffolds
2-position substitution pattern and ethyl linker
Verify positional and linker-length influence on target binding
Reference standard or system suitability
Multi-method analytical documentation
Confirm purity and identity prior to calibration
Synthetic intermediate for derivatization
Secondary amine hydrochloride with defined spacer
Validate amine reactivity and stability in planned reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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